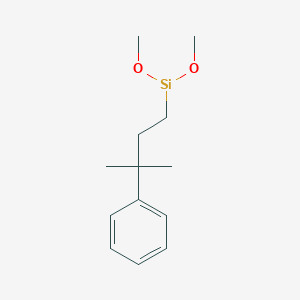

Dimethoxy(3-methyl-3-phenylbutyl)silane

説明

Dimethoxy(3-methyl-3-phenylbutyl)silane is an organosilicon compound characterized by a silicon atom bonded to two methoxy groups and a branched 3-methyl-3-phenylbutyl substituent. This structure confers unique chemical properties, including steric hindrance from the bulky aromatic-aliphatic chain and reactivity from the hydrolyzable methoxy groups.

特性

InChI |

InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOJITVWBYRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724620 | |

| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157223-33-1 | |

| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The target compound is synthesized via the reaction of a neophyl Grignard reagent (3-methyl-3-phenylbutyl magnesium bromide) with methyldimethoxysilane chloride (ClSi(OMe)₂Me):

Key Steps :

-

Synthesis of Neophyl Grignard Reagent :

-

Coupling with Chlorosilane :

Optimization :

-

Solvent System : Diethyl ether enhances reagent solubility, while chlorobenzene minimizes side reactions.

-

Temperature Control : Exothermic reactions require cooling to maintain 60–65°C, preventing thermal degradation.

Yield : ~85–92% (based on analogous Grignard processes).

Nucleophilic Substitution with Organolithium Reagents

Organolithium reagents offer higher reactivity than Grignard counterparts, enabling milder conditions for sterically hindered substrates.

Protocol Overview

Neophyllithium reacts with methyldimethoxysilane chloride in tetrahydrofuran (THF):

Procedure :

-

Neophyllithium is generated by reacting 1-bromo-3-methyl-3-phenylbutane with lithium metal in THF at -78°C.

-

The lithiated reagent is added dropwise to ClSi(OMe)₂Me at -30°C, followed by gradual warming to room temperature.

Advantages :

Challenges :

Hydrosilylation of Alkenes

Hydrosilylation offers a direct route to functionalized silanes, though applicability to neophyl systems is less documented. Theoretical pathways include:

Reaction Design

A dimethoxy silane with a Si-H bond (e.g., HSi(OMe)₂Me) reacts with 3-methyl-3-phenyl-1-butene in the presence of a platinum catalyst:

Considerations :

-

Substrate Availability : 3-Methyl-3-phenyl-1-butene must be synthesized via dehydration of 3-methyl-3-phenyl-1-butanol.

-

Catalyst Selection : Karstedt’s catalyst (Pt₂(dvs)₃) is effective for terminal alkenes but may require elevated temperatures (80–100°C) for sterically hindered alkenes.

Limitations :

Industrial-Scale Production Insights

Pilot-Scale Protocol

Purity : >98% (GC).

Throughput : 1 metric ton/day.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Cost |

|---|---|---|---|---|

| Grignard Reaction | 85–92% | 60–70°C, ether solvent | High | Moderate |

| Organolithium | 88–90% | -30°C, THF | Moderate | High |

| Hydrosilylation | 50–65% | 80–100°C, Pt catalyst | Low | Very High |

Key Takeaways :

化学反応の分析

Types of Reactions

Dimethoxy(3-methyl-3-phenylbutyl)silane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: Silanols can further condense to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often occurs under acidic or basic conditions, sometimes with the removal of water or alcohol by-products.

Substitution: Various nucleophiles can be used to replace the methoxy groups, such as halides or amines.

Major Products Formed

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted silanes with different functional groups.

科学的研究の応用

Dimethoxy(3-methyl-3-phenylbutyl)silane has several scientific research applications:

Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.

Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and stability.

Industrial Chemistry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.

作用機序

The mechanism by which dimethoxy(3-methyl-3-phenylbutyl)silane exerts its effects is primarily through the formation of siloxane bonds. The methoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or silanes to form siloxane linkages. This process is catalyzed by acids or bases and can occur under mild conditions. The resulting siloxane bonds are strong and stable, contributing to the compound’s utility in various applications.

類似化合物との比較

The following table and analysis highlight key differences between Dimethoxy(3-methyl-3-phenylbutyl)silane and structurally related silanes, emphasizing substituent effects on reactivity, stability, and applications.

Structural and Functional Analysis

Substituent Effects

Branched Aromatic-Aliphatic Chain (Dimethoxy(3-methyl-3-phenylbutyl)silane):

The 3-methyl-3-phenylbutyl group combines aromatic (phenyl) and aliphatic (branched alkyl) features. This structure enhances UV stability and rigidity compared to linear alkyl chains, while the branching introduces steric hindrance , slowing hydrolysis rates of methoxy groups . Such properties are advantageous in applications requiring durability under environmental stress, such as outdoor adhesives or coatings.Chloropropyl vs. Trifluoropropyl Substituents :

- The chloro group in (3-Chloropropyl)dimethoxy(methyl)silane enables nucleophilic substitution reactions, making it a reactive coupling agent for surfaces like glass or metals .

- In contrast, the trifluoropropyl group in Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane provides chemical inertness and resistance to solvents, ideal for fluoropolymer synthesis .

Amine-Functionalized Silanes :

1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine incorporates a piperazine ring, enabling hydrogen bonding and crosslinking in polymers. This is critical for drug delivery systems or epoxy resins requiring enhanced mechanical strength .

Reactivity and Stability

- Hydrolysis Rates: Methoxy groups hydrolyze to form silanol (Si-OH), which bonds to substrates. Bulkier substituents like 3-methyl-3-phenylbutyl slow hydrolysis compared to smaller chains (e.g., chloropropyl), offering controlled curing in adhesives .

- Thermal and Chemical Stability :

Fluorinated silanes (e.g., trifluoropropyl) exhibit superior thermal stability (>200°C) due to strong C-F bonds, whereas aromatic groups (e.g., phenyl) improve UV resistance .

Application-Specific Comparisons

Adhesives and Sealants

- Dimethoxy(3-methyl-3-phenylbutyl)silane’s balance of hydrophobicity and controlled reactivity makes it suitable for aromatic polymer composites , where compatibility with styrenic matrices is critical.

- In contrast, (3-Chloropropyl)dimethoxy(methyl)silane’s faster hydrolysis is preferred for rapid adhesion in glass fiber-reinforced plastics .

High-Performance Materials

- The trifluoropropyl analog’s chemical inertness is leveraged in fuel-resistant coatings , while the phenyl group in the target compound enhances compatibility with polystyrene-based materials .

Biomedical and Pharmaceutical

- Piperazine-functionalized silanes enable pH-responsive drug release, whereas the target compound’s steric bulk may reduce unintended biological interactions, favoring biocompatible coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。